N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative featuring a carboxamide group at position 6 and a 3,5-dimethylphenyl substituent. Thiazolo[3,2-a]pyrimidines are known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, though specific data for this compound remain uncharacterized in the reviewed literature.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-5-10(2)7-11(6-9)17-13(19)12-8-16-15-18(14(12)20)3-4-21-15/h5-8H,3-4H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLWEYMDUBWEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times, improved yields, and enhanced safety . This method utilizes microwave irradiation to accelerate the reaction, making it more efficient compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea . The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase or topoisomerase II, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidine-6-carboxamides. Key structural analogs include:
Key Observations :
Physicochemical and Crystallographic Properties
Melting Points and Solubility :
Conformational Analysis :
- Fluorophenyl-substituted analogs adopt a half-chair conformation in the pyrimidine ring, with dihedral angles of 84.8° between thiazole and aryl rings .
- The 3,5-dimethylphenyl group in the target compound likely induces greater puckering or flattened boat conformations, as seen in similar bulky substituents .
Biological Activity
N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a thiazole and pyrimidine ring system, which is characteristic of many biologically active molecules. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Key properties include:
- Molecular Formula: C₁₄H₁₅N₃O₂S
- Molecular Weight: 285.36 g/mol
- Melting Point: Data not specified in available literature.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various cellular pathways. This inhibition can affect processes such as cell proliferation and survival.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has implications in the treatment of autoimmune diseases and certain cancers.
Antimicrobial Activity
Studies have demonstrated that thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties against various pathogens. For example:
- Gram-positive Bacteria: Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungi: Some derivatives have been reported to possess antifungal activity against drug-resistant strains of Candida.
Anticancer Activity
The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer effects. Research has indicated:
- Cell Line Studies: Compounds with similar structures demonstrated cytotoxicity against various cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Case Studies
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Case Study on Anticancer Activity:
- A study evaluated the effects of a series of thiazolo[3,2-a]pyrimidines on Caco-2 cells. Results indicated that certain modifications to the thiazole ring enhanced anticancer activity significantly.
- Findings: Compounds with electron-withdrawing groups showed increased potency compared to their counterparts without such substitutions.
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Case Study on Antimicrobial Efficacy:
- A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains.
- Results: The compound exhibited superior activity against vancomycin-resistant Enterococcus faecium compared to standard antibiotics.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
